
2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyloxazole ring, and a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride typically involves the reaction of 3-fluoroaniline with acetic anhydride to form 3-fluoroacetanilide. This intermediate is then subjected to cyclization with ethyl oxalyl chloride in the presence of a base, such as triethylamine, to form the oxazole ring. The final step involves the chlorination of the carbonyl group using thionyl chloride or oxalyl chloride to yield 2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Cycloaddition Reactions: The oxazole ring can undergo cycloaddition reactions with dienes and other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions to avoid overreaction.
Cycloaddition Reactions: These reactions often require catalysts such as Lewis acids and are conducted under an inert atmosphere.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Nitro, Sulfo, and Halo Derivatives: Resulting from electrophilic aromatic substitution.
Cycloadducts: Formed from cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chlorophenyl)-5-methyloxazole-4-carbonyl chloride
- 2-(3-Bromophenyl)-5-methyloxazole-4-carbonyl chloride
- 2-(3-Methylphenyl)-5-methyloxazole-4-carbonyl chloride
Uniqueness
2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61152-05-4 |
|---|---|
Molekularformel |
C11H7ClFNO2 |
Molekulargewicht |
239.63 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H7ClFNO2/c1-6-9(10(12)15)14-11(16-6)7-3-2-4-8(13)5-7/h2-5H,1H3 |
InChI-Schlüssel |
PIOWUBLHMSGKTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


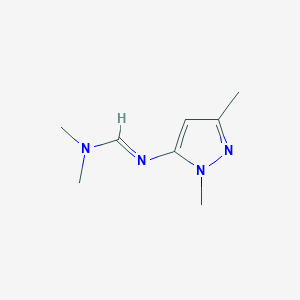
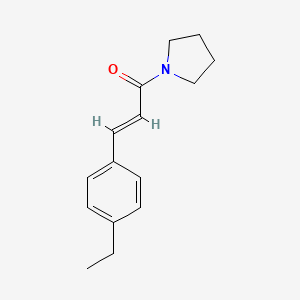
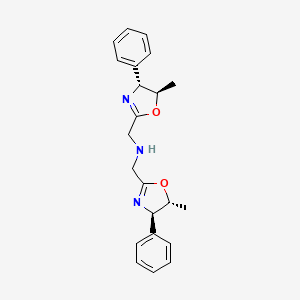
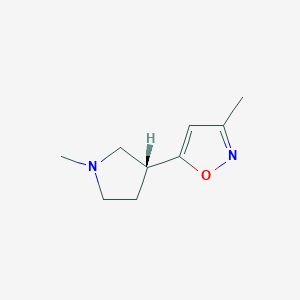
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)

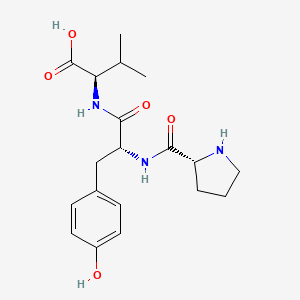
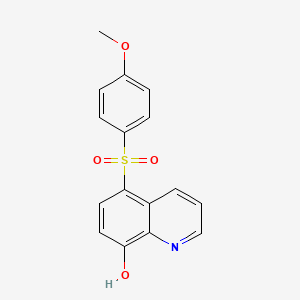
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)

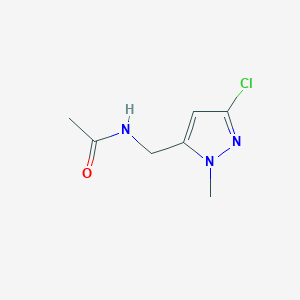
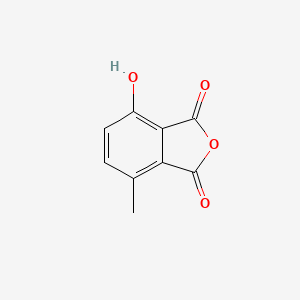
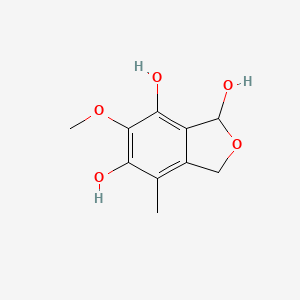
![5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15209275.png)
